REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][OH:11])[CH:6]=[C:5]([CH3:12])[CH:4]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH3:12])[CH:6]=[C:7]([CH2:10][OH:11])[C:8]=1[O:9][CH3:19] |f:1.2|
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CC(=C1O)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
product
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Copious white precipitate formed
|
Type
|
FILTRATION
|
Details
|
the white product (150 g) was collected by filtration as the first crop
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 5 days
|
Duration
|
5 d
|
Type
|
FILTRATION
|
Details
|
was collected as the second crop by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C(=CC(=C1)C)CO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |